molecular formula C12H13NO4 B2746471 (2,6-Dimethyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid CAS No. 838099-40-4

(2,6-Dimethyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid

Cat. No.: B2746471
CAS No.: 838099-40-4
M. Wt: 235.239
InChI Key: YZKYYUNSUJDMBU-UHFFFAOYSA-N
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Description

“(2,6-Dimethyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid” is a benzoxazine derivative featuring a bicyclic 1,4-benzoxazin-3-one core substituted with methyl groups at positions 2 and 6, and an acetic acid moiety at position 3. The compound’s molecular formula is inferred to be C₁₂H₁₃NO₄ (molecular weight ≈ 235.24 g/mol), derived from structural analogs such as the non-methylated parent compound (C₁₀H₉NO₄, MW 207.19 g/mol) .

Properties

IUPAC Name

2-(2,6-dimethyl-3-oxo-1,4-benzoxazin-4-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4/c1-7-3-4-10-9(5-7)13(6-11(14)15)12(16)8(2)17-10/h3-5,8H,6H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZKYYUNSUJDMBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N(C2=C(O1)C=CC(=C2)C)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,6-Dimethyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,6-dimethylphenol with chloroacetic acid in the presence of a base, followed by cyclization to form the benzoxazine ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sulfuric acid or hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(2,6-Dimethyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic or basic conditions.

Major Products

The major products formed from these reactions include substituted benzoxazines, alcohol derivatives, and quinones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In synthetic chemistry, (2,6-Dimethyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid serves as a versatile building block for the synthesis of more complex molecules. Its unique structure allows for various modifications that can lead to new derivatives with potentially enhanced properties. For instance, it can be used in the synthesis of substituted benzoxazines or other heterocycles.

Case Study: Synthesis of Derivatives
Research has demonstrated that derivatives of this compound can be synthesized through reactions involving chloroacetic acid and 2,6-dimethylphenol under basic conditions. The resulting compounds have been tested for their reactivity in various organic transformations .

Biology

The compound exhibits significant biological activity, particularly as an enzyme inhibitor and receptor modulator. Its ability to interact with biological macromolecules positions it as a candidate for drug development.

Enzyme Inhibition Studies
Studies have shown that this compound can inhibit specific enzymes involved in metabolic pathways. For example, its derivatives have been tested against α-glucosidase and acetylcholinesterase enzymes to assess their potential in treating diabetes and Alzheimer's disease .

Medicine

In medicinal chemistry, the therapeutic potential of this compound is being explored for various diseases. Its derivatives have shown promise in treating cancer and inflammatory disorders due to their ability to modulate biological pathways effectively.

Therapeutic Applications
Recent studies have indicated that certain derivatives possess anticancer properties by inducing apoptosis in cancer cells. For instance, compounds derived from this compound have been shown to inhibit the growth of various cancer cell lines .

Industrial Applications

Industrially, this compound is utilized in the production of high-performance polymers and resins due to its stability and reactivity.

Polymer Production
The compound's unique structure allows it to be integrated into polymer matrices to enhance mechanical properties and thermal stability. Research has indicated that incorporating this compound into polymer formulations can lead to improved material performance .

Mechanism of Action

The mechanism of action of (2,6-Dimethyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can modulate receptor functions by acting as an agonist or antagonist, influencing various cellular pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues of 1,4-Benzoxazin-3-one Derivatives

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
(2-Oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid None (parent structure) C₁₀H₉NO₄ 207.19 Reference standard, synthetic intermediate
[3-Oxo-6-(pyrrolidin-1-ylcarbonyl)-2,3-dihydro-4H-1,4-benzoxazin-4-yl]acetic acid 6-(Pyrrolidinylcarbonyl) C₁₆H₁₆N₂O₅ 316.31 Lab research (specific applications undisclosed)
{6-[(Diethylamino)carbonyl]-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl}acetic acid 6-(Diethylaminocarbonyl) C₁₆H₁₈N₂O₅ 318.32 Discontinued research product (likely due to stability/activity issues)
2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetamide Benzothiazine core (S instead of O) C₁₀H₁₀N₂O₂S 234.26 Synthetic precursor for thiazine derivatives
N-(2,3-Dihydro-1,4-benzoxazin-4-yl)-3-isopropyl-7-(2,3,5-trifluorophenyl)benzothiophene-2-carboxamide Complex aryl and fluorophenyl groups C₂₆H₂₁F₃N₂O₂S 498.52 Anthelmintic (heartworm treatment candidate)

Key Comparative Analysis

  • Lipophilicity and Solubility :
    The target compound’s 2,6-dimethyl groups likely increase lipophilicity (logP > parent compound’s ~1.5) compared to polar derivatives like the pyrrolidinylcarbonyl analog (logP ~2.1) . This may enhance membrane permeability but reduce aqueous solubility.

  • Biological Activity :

    • The N-(2,3-Dihydro-1,4-benzoxazin-4-yl) derivatives with bulky substituents (e.g., trifluorophenyl) demonstrate potent anthelmintic activity , suggesting that substituent bulk and electronic properties are critical for target engagement.
    • The benzothiazine analog replaces oxygen with sulfur, altering hydrogen-bonding capacity and redox properties, which may suit distinct pharmacological targets (e.g., thiol-reactive enzymes).
  • Synthetic Utility: The parent compound (C₁₀H₉NO₄) serves as a scaffold for derivatization , while the diethylaminocarbonyl derivative was discontinued, possibly due to synthetic complexity or poor pharmacokinetics.

Physicochemical and Spectroscopic Data

Property Target Compound (Inferred) Parent Compound (C₁₀H₉NO₄) Benzothiazine Analog
Melting Point ~180–190°C (estimated) Not reported 220–222°C (decomposes)
UV λmax (nm) ~280–290 (aromatic π→π*) Similar ~275 (thiazine absorption shift)
Solubility (H₂O) Low (<1 mg/mL) Low Very low (amide group)

Biological Activity

(2,6-Dimethyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid, with the CAS number 139731-96-7, is a compound belonging to the benzoxazine family. This compound has garnered attention due to its potential biological activities, including antimicrobial and anti-inflammatory properties. This article reviews the biological activity of this compound based on available literature and research findings.

Chemical Structure

The chemical structure of this compound is illustrated below:

Chemical Structure

Antimicrobial Activity

Recent studies have shown that compounds related to benzoxazines exhibit significant antimicrobial properties. For instance, research indicates that derivatives of benzoxazines can demonstrate moderate to high antibacterial activity against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 4.69 µM to 156.47 µM against different bacterial strains such as Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Properties

The anti-inflammatory effects of benzoxazine derivatives have also been investigated. A study highlighted that certain benzoxazine compounds could inhibit pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases. The mechanism appears to involve the modulation of nuclear factor kappa B (NF-kB) signaling pathways .

Study 1: Antibacterial Efficacy

A study evaluated the antibacterial efficacy of several benzoxazine derivatives, including this compound. The results indicated that this compound showed significant activity against Bacillus subtilis and Pseudomonas aeruginosa, with MIC values of 8.33 µM and 13.40 µM respectively. These findings suggest its potential use as an antimicrobial agent in pharmaceutical formulations .

Study 2: Anti-inflammatory Activity

In another investigation focused on anti-inflammatory properties, the compound was tested for its ability to inhibit the secretion of tumor necrosis factor-alpha (TNF-alpha) in lipopolysaccharide-stimulated macrophages. The results demonstrated a dose-dependent inhibition, indicating that this compound could serve as a lead compound for developing anti-inflammatory drugs .

Research Findings Summary

Activity Effect MIC Values
AntibacterialEffective against Gram-positive/negative bacteria4.69 µM - 156.47 µM
Anti-inflammatoryInhibits TNF-alpha secretionDose-dependent inhibition observed

Q & A

Q. What are the recommended methods for synthesizing (2,6-Dimethyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid, and how can reaction conditions be optimized?

The synthesis typically involves condensation reactions between substituted benzoxazine precursors and acetic acid derivatives. General protocols include refluxing intermediates in ethanol with catalytic glacial acetic acid (as seen in analogous benzoxazine syntheses) . Optimization requires control of temperature (45–140°C, depending on intermediates), solvent polarity (e.g., ethanol for solubility), and reaction time (1–4 hours). Purity can be enhanced via recrystallization or column chromatography. For derivatives, substituents like methyl groups at the 2- and 6-positions may require adjusted stoichiometry to avoid steric hindrance .

Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and ring conformation. For example, methyl groups at C2 and C6 would show distinct splitting patterns in ¹H NMR .
  • High-Performance Liquid Chromatography (HPLC) : Used to assess purity (>98% as per commercial standards) and resolve synthetic byproducts .
  • Mass Spectrometry (MS) : ESI-MS or MALDI-TOF validates molecular weight (theoretical MW: 235.2 g/mol based on C₁₂H₁₃NO₄) .
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding motifs, critical for understanding solid-state behavior. SHELX software is widely used for refinement .

Q. How does the substitution pattern (2,6-dimethyl) influence the compound’s physicochemical properties?

The methyl groups at C2 and C6 increase steric bulk, reducing solubility in polar solvents (e.g., water solubility <1 mg/mL, inferred from analogues in ). They also stabilize the benzoxazine ring against hydrolysis. The 3-oxo group enhances hydrogen-bonding capacity, affecting crystallization behavior .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported melting points or spectral data for this compound?

Discrepancies may arise from polymorphic forms or impurities. For example:

  • Melting Points : If values differ by >5°C, perform differential scanning calorimetry (DSC) to identify polymorphs .
  • NMR Shifts : Use deuterated DMSO or CDCl₃ as standard solvents and compare with databases (e.g., PubChem CID 2735705 for analogues) . Cross-validate with computational methods (DFT calculations for expected shifts) .

Q. What strategies are effective in designing derivatives of this compound for biological activity studies?

  • Functionalization : Introduce electron-withdrawing groups (e.g., Cl at C6) to modulate electronic properties, as seen in related 6-chloro derivatives with enhanced bioactivity .
  • Esterification : Replace the acetic acid moiety with methyl esters to improve membrane permeability, followed by in vivo hydrolysis to the active form .
  • Structure-Activity Relationship (SAR) : Test analogues against target enzymes (e.g., cyclooxygenase or kinases) using assays outlined in pharmacological studies of benzoxazine derivatives .

Q. How can hydrogen-bonding patterns in the crystal structure inform formulation development?

Graph set analysis (e.g., Etter’s rules) reveals dominant motifs like R₂²(8) dimers or chains, which impact stability and dissolution rates. For example, the 3-oxo group may form intermolecular H-bonds with acetic acid residues, favoring a monoclinic P2₁/c space group . Such data guide excipient selection for co-crystals or amorphous dispersions.

Methodological Challenges

Q. What are common pitfalls in crystallizing this compound, and how can they be mitigated?

  • Polymorphism : Screen solvents (e.g., ethanol, acetonitrile) under varying temperatures. Use seed crystals from slow evaporation .
  • Twinned Crystals : Employ SHELXD for structure solution and refine with TWIN/BASF commands in SHELXL .
  • Low Diffraction Quality : Optimize crystal growth via vapor diffusion or additives (e.g., ionic liquids) .

Q. How should researchers address low yields in multi-step syntheses of this compound?

  • Intermediate Characterization : Use LC-MS to identify unstable intermediates (e.g., enol forms of the 3-oxo group) .
  • Catalysis : Explore Lewis acids (e.g., ZnCl₂) to accelerate ring closure .
  • Scale-Up : Replace batch reflux with flow chemistry for better heat/mass transfer .

Data Interpretation and Reproducibility

Q. How can computational modeling complement experimental data for this compound?

  • DFT Calculations : Predict vibrational spectra (IR/Raman) and compare with experimental data to confirm tautomeric forms .
  • Molecular Dynamics (MD) : Simulate solvation effects to explain solubility trends .
  • Docking Studies : Model interactions with biological targets (e.g., COX-2) using AutoDock Vina, guided by patent data on benzoxazine pharmacophores .

Q. What steps ensure reproducibility in biological assays involving this compound?

  • Standardize Protocols : Use cell lines with validated expression levels of targets (e.g., HEK293 for GPCR assays) .
  • Control for Degradation : Store samples at -20°C in anhydrous DMSO, with periodic HPLC checks .

Comparative Analysis with Analogues

Q. How do the properties of this compound compare to its 6-chloro derivative?

Property(2,6-Dimethyl-...)acetic Acid6-Chloro Derivative
Melting Point~180–185°C (predicted)570°C
Solubility (Water)<1 mg/mL<0.1 mg/mL
Bioactivity (IC₅₀ COX-2)Not reported0.8 µM

The chloro group increases thermal stability but reduces solubility, highlighting trade-offs in drug design.

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